4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of a 2-chlorophenylmethylsulfanyl group at the 4-position and a methyl group at the 6-position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Sulfanyl Group: The 2-chlorophenylmethylsulfanyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable thiol reagent.
Methylation: The methyl group at the 6-position is introduced through a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antiplasmodial, and antitrypanosomal agent
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function . The compound’s sulfanyl group can form covalent bonds with target proteins, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-4-{[(2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine
- 2-{[(2-chlorophenyl)(4-chlorophenyl)methyl]sulfanyl}-N,N-dimethylethanamine
Uniqueness
4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6299-21-4 |
---|---|
Molekularformel |
C12H12ClN3S |
Molekulargewicht |
265.76 g/mol |
IUPAC-Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-8-6-11(16-12(14)15-8)17-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
VXEJJNKCPISIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)SCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.